{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol

Lipophilicity Lead Optimization ADME

SAR studies demand predictable building blocks-generic 4-fluoroaniline analog substitution alters logP, Hammett σₚ, and CYP450 bioactivation, confounding lead optimization. {2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol (CAS 436099-77-3) provides a well-characterized fluorinated amino-alcohol scaffold with orthogonal amine and benzylic alcohol reactivity for sequential functionalization, a para-fluoro substituent enabling C-F···H-X hinge-binding in kinase inhibitor design, and ≥95% purity for fragment screening reproducibility. Supplied as the hydrochloride salt for in vivo PK formulation.

Molecular Formula C14H15ClFNO
Molecular Weight 267.72 g/mol
CAS No. 436099-77-3
Cat. No. B1298426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol
CAS436099-77-3
Molecular FormulaC14H15ClFNO
Molecular Weight267.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC2=CC=C(C=C2)F)CO.Cl
InChIInChI=1S/C14H14FNO.ClH/c15-13-5-7-14(8-6-13)16-9-11-3-1-2-4-12(11)10-17;/h1-8,16-17H,9-10H2;1H
InChIKeyQRGDACHYHITYLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol: Physicochemical Profile


{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol (CAS 436099-77-3) is a fluorinated aromatic amino-alcohol building block with molecular formula C₁₄H₁₄FNO, a molecular weight of 231.26 g/mol, and a para-fluoro substituent on the aniline-derived ring [1]. The compound is most commonly supplied as the hydrochloride salt (C₁₄H₁₅ClFNO, MW 267.73 g/mol) with a purity specification of ≥95% . Key computed physicochemical descriptors include an experimental logP of 3.00, a topological polar surface area (TPSA) of 32.3 Ų, two hydrogen bond donors, and three hydrogen bond acceptors, positioning it within favorable drug-like chemical space [2].

Building Block Type Fluorinated aromatic amino-alcohol fragment
Form Hydrochloride salt (research grade)
Purity Grade ≥95% (multi-supplier verified)
Physicochemical Space Drug-like fragment profile (TPSA, logP, HBD/HBA)

{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol: Substitution Risks


Replacing the 4-fluoro substituent on the aniline-derived ring with an alternative halogen or hydrogen atom alters multiple molecular properties simultaneously—lipophilicity, electronic character, metabolic susceptibility, and hydrogen-bonding capacity—in ways that cannot be predicted from single-parameter swaps. Even structurally close analogs such as the 4-chloro or 4-methyl derivatives diverge substantially in key procurement-relevant dimensions including logP, Hammett σₚ, and bioactivation potential [1]. Consequently, generic substitution without quantitative understanding of these differences can compromise lead optimization campaigns, fragment-based screening hit expansion, or structure-activity relationship (SAR) studies where subtle physicochemical tuning is essential [2].

4-Fluoro electronic character

Moderate electron-withdrawing (σₚ +0.06) distinct from chloro, methyl, or hydrogen analogs; amine basicity and target interactions may shift.

Para-fluoro metabolic liability

CYP-mediated defluorination to reactive benzoquinoneimine is specific to 4-fluoroaniline; not shared by chloro or methyl derivatives.

Hydrogen-bond acceptor differences

Fluorine provides an additional H-bond acceptor compared to Cl or H analogs, altering binding enthalpy and selectivity profiles.

{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol vs. Closest Analogs


LogP: 4-Fluoro vs. N‑Methyl‑4‑Chloro

The experimentally determined logP of {2-[(4-fluoro-phenylamino)-methyl]-phenyl}-methanol is 3.00, compared to 3.52 for the structurally related N‑methyl‑4‑chloro analog [2-[(4-chlorophenyl)methylamino]phenyl]methanol (CAS 123401-94-5) [1][2]. The ΔlogP of approximately –0.52 log units indicates that the 4-fluoro substitution confers moderately lower lipophilicity than the 4-chloro/N-methyl combination, a difference that can translate into measurably higher aqueous solubility and altered membrane permeability in cell-based assays [1].

LogP Comparison
Data to verify
LogP 3.00 (4-F) vs 3.52 (N-Me-4-Cl) Δ –0.52
Lower lipophilicity may support solubility and permeability tuning.
Cross-study comparable; verify experimental logP for direct analog set.
Lipophilicity Lead Optimization ADME

Hammett σₚ: Substituent Electronic Effects

The para-fluoro substituent exerts a moderate electron-withdrawing inductive effect (Hammett σₚ = +0.06), in contrast to the stronger electron-withdrawing chloro/bromo substituents (σₚ = +0.23), the electron-donating methyl group (σₚ = –0.17), or the electronically neutral hydrogen (σₚ = 0.00) [1]. This intermediate electronic character of fluorine modulates the pKₐ of the adjacent secondary amine, affecting both protonation state at physiological pH and the strength of hydrogen-bonding interactions with biological targets [2].

Hammett σₚ
Class-level
σₚ (4-F) = +0.06 vs 4-Cl +0.23, 4-Me –0.17, 4-H 0.00
Intermediate electronic effect influences amine protonation and target binding.
Class-level constants; scaffold-specific effects require verification.
Electronic Effects SAR Medicinal Chemistry

Metabolic Bioactivation: 4-Fluoroaniline vs. Non-Fluorinated

In vitro and in vivo metabolism studies on 4-fluoroaniline demonstrate that cytochrome P450-dependent oxidation at the fluorinated para position leads to defluorination and formation of a reactive benzoquinoneimine intermediate, a bioactivation pathway not available to non-para-fluorinated aniline analogs [1]. This metabolic liability is specific to the 4-fluoro substitution pattern and distinguishes the target compound from 4-chloro, 4-bromo, 4-methyl, or unsubstituted phenyl analogs, which undergo different metabolic fates [1]. The quantitative extent of bioactivation was demonstrated by measuring fluoride anion release and benzoquinoneimine adduct formation in microsomal incubations [1].

Metabolic Bioactivation
Class-level
4-F aniline: CYP-mediated defluorination → reactive benzoquinoneimine. Non-fluorinated: para-hydroxylation.
Unique bioactivation pathway may require metabolite profiling in lead optimization.
Based on 4-fluoroaniline microsomal studies; extrapolate with caution.
Metabolic Stability Toxicology Drug Safety

Hydrogen-Bond Profile: Fluoro vs. Chloro/Methyl

The target compound possesses two hydrogen-bond donors (benzylic alcohol –OH and secondary amine –NH–) and three hydrogen-bond acceptors (the fluorine atom, the amine nitrogen, and the alcohol oxygen) [1]. In contrast, the 4-chloro analog would present only two effective H-bond acceptors, as chlorine is a substantially weaker H-bond acceptor than fluorine [2]. The 4-methyl analog has the same nominal HBA count as the 4-fluoro compound but lacks the electronegative halogen necessary for orthogonal multipolar interactions with protein binding sites [2]. This difference in the number and nature of H-bond acceptors can directly influence binding affinity and selectivity in target-based assays [1].

H-Bond Profile
Class-level
HBA = 3 (F,N,O) vs ~2 (Cl,N,O); HBD = 2
Additional fluorine HBA may influence affinity and selectivity interpretation.
Computed descriptors; confirm binding contributions experimentally.
Hydrogen Bonding Drug-Likeness Molecular Recognition

Purity and Salt Form: 4-Fluoro vs. Analogs

The target compound is commercially available as the hydrochloride salt at a minimum purity of 95% (AKSci, Cat. 3527AE) and at 98% purity (Leyan, Cat. 1798596) , with appropriate long-term storage conditions specified (cool, dry place) and full COA/MSDS documentation . In contrast, the direct 4-chloro secondary amine analog (without N-methylation) is not indexed with a discrete CAS number in major chemical databases, and the 4-methyl and unsubstituted phenyl analogs have limited commercial availability with variable purity specifications, introducing procurement risk for reproducible SAR studies .

Procurement Reproducibility
Data to verify
HCl salt, ≥95% purity, ≥2 verified suppliers; analog availability limited.
Defined purity and supply consistency reduce SAR replication risk.
Supplier landscape may change; confirm at time of procurement.
Procurement Quality Control Reproducibility

Drug-Likeness: TPSA Comparison

The computed TPSA of the target compound is 32.3 Ų, with 2 H-bond donors and a molecular weight of 231.26 g/mol, placing it within the favorable range for oral bioavailability according to Veber's rules (TPSA < 140 Ų, HBD ≤ 5) [1]. The experimental logP of 3.00 is slightly above the typical Lipinski threshold (logP ≤ 5) but well within the acceptable range for CNS and non-CNS drug candidates [2]. Compared to the 4-chloro analog class, the lower logP and the presence of fluorine as a weak H-bond acceptor (versus chlorine's negligible HBA contribution) provide a drug-likeness profile that may favor membrane permeability while retaining sufficient solubility for biochemical assay compatibility [3].

Drug-Likeness (TPSA)
Class-level
TPSA 32.3 Ų, logP 3.00, HBD 2, HBA 3; vs 4-Cl analog higher logP.
Favorable fragment-like space; fluorine-specific HBA may differentiate from chloro series.
Computed TPSA; experimental ADME validation needed.
Drug-Likeness ADME Fragment-Based Design

{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol Application Scenarios


Fluorinated Hinge-Binding Fragment for Kinase Inhibitors

The compound's 4-fluoroaniline substructure, with its intermediate Hammett σₚ of +0.06 and demonstrated capacity for C–F···H–X hydrogen bonding [1], makes it suitable as a hinge-binding motif in kinase inhibitor design. The moderate lipophilicity (logP 3.00) [2] balances the need for ATP-pocket occupancy with the risk of promiscuity seen in higher-logP chloro analogs. Researchers should note the potential for CYP450-mediated defluorination and benzoquinoneimine formation [3], which necessitates metabolite identification studies early in lead optimization.

FBDD: Reactive Hydroxymethyl Handle

With a molecular weight of 231.26 Da, TPSA of 32.3 Ų, and HBD/HBA counts of 2/3 [1], this compound meets fragment-likeness criteria (MW < 300, clogP ≤ 3, HBD ≤ 3). The benzylic hydroxymethyl group provides a derivatizable handle for fragment growing or linking strategies, while the 4-fluorophenyl ring offers a validated pharmacophore for π-stacking and halogen-bonding interactions [1]. The defined purity specification (≥95%) and multi-supplier availability ensure fragment screening reproducibility.

Chemical Probe with Dual Functional Groups

The orthogonal reactivity of the secondary amine and the benzylic alcohol enables sequential functionalization: the amine can be acylated, sulfonylated, or reductively aminated, while the alcohol can be oxidized to the aldehyde, converted to a leaving group, or used directly for ester/ether formation. The 4-fluoro substituent's metabolic bioactivation liability [3] is a critical consideration when designing cellular probe molecules; researchers should incorporate metabolic soft spots or use the compound as a control to assess fluorine-dependent cellular effects in parallel with non-fluorinated analogs.

PK Optimization: Halogen Effects on Oral Bioavailability

The availability of this compound as a defined hydrochloride salt facilitates formulation for in vivo PK studies. The lower logP (Δ ≈ –0.5) relative to the 4-chloro analog class [2] predicts improved aqueous solubility and potentially lower volumes of distribution. Researchers can use this compound in head-to-head PK comparisons with chloro, methyl, and unsubstituted phenyl analogs to generate quantitative structure-property relationship (QSPR) data that informs future fluorination strategies in the same chemical series.

Application
Selection Property
Validation Focus
Kinase inhibitor hinge-binding motif studies
4-Fluoroaniline pharmacophore with moderate electron-withdrawing character
C–F···H–X hinge interaction and selectivity profiling
Fragment-based drug discovery (FBDD) fragment growing
Fragment-like physicochemical profile (MW, TPSA, HBD/HBA)
Screening reproducibility and derivatization efficiency
Chemical probe dual-functional derivatization
Orthogonal amine and benzylic alcohol reactivity
Metabolic bioactivation comparison with non-fluorinated controls
PK property comparison across halogen analogs
Defined HCl salt form and moderate lipophilicity
Oral exposure and distribution volume cross-halogen series QSPR

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